7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 . It has a molecular weight of 192.17 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years . Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Molecular Structure Analysis
The InChI code for 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid is 1S/C9H8N2O3/c1-11-8-6 (4-10-11)2-5 (9 (13)14)3-7 (8)12/h2-4,12H,1H3, (H,13,14) . This indicates the presence of a hydroxy group at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 5th position of the indazole ring.Chemical Reactions Analysis
The synthesis of indazole derivatives often involves reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid is a solid compound at room temperature .Scientific Research Applications
- Application : Studies have shown that certain indazole derivatives exhibit moderate-to-high antimicrobial activity against bacteria such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
- Application : A series of novel indolyl and oxochromenyl xanthenone derivatives were studied for their anti-HIV-1 activity. Molecular docking studies revealed promising results .
Antimicrobial Activity
Anti-HIV-1 Potential
Mechanism of Action
Target of Action
The primary target of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
The compound interacts with its target, S1P1, by activating it, which helps in maintaining the integrity of the endothelial barrier . On the other hand, desensitization of S1P1 can lead to peripheral blood lymphopenia .
Biochemical Pathways
The compound is likely involved in the sphingosine-1-phosphate (S1P) signaling pathway, given its interaction with the S1P1 receptor . This pathway plays a significant role in immune cell trafficking, vascular development, and endothelial cell functions .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 19217 , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The activation of S1P1 by 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid helps maintain the integrity of the endothelial barrier . This can have various downstream effects, including the regulation of vascular tone, vascular permeability, and angiogenesis .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Future Directions
Indazole derivatives have attracted increasing attention in recent years due to their significant biological activities . The development of novel methods of synthesis and the investigation of their potential as biologically active compounds for the treatment of various disorders in the human body are areas of ongoing research .
properties
IUPAC Name |
7-hydroxy-1-methylindazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-8-6(4-10-11)2-5(9(13)14)3-7(8)12/h2-4,12H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVHQJVCIKOSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2O)C(=O)O)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.